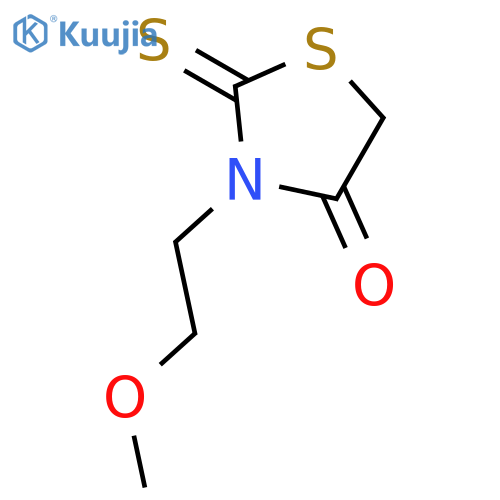Cas no 88850-32-2 (3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one)

88850-32-2 structure
商品名:3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- 4-Thiazolidinone, 3-(2-methoxyethyl)-2-thioxo-
- 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- NS-01799
- CS-0116988
- AKOS000349025
- 88850-32-2
- 3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- DTXSID70572461
-
- インチ: InChI=1S/C6H9NO2S2/c1-9-3-2-7-5(8)4-11-6(7)10/h2-4H2,1H3
- InChIKey: GWQVMKJMRPYEMR-UHFFFAOYSA-N
- ほほえんだ: COCCN1C(=O)CSC1=S
計算された属性
- せいみつぶんしりょう: 191.00747088g/mol
- どういたいしつりょう: 191.00747088g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 86.9Ų
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| OTAVAchemicals | 11639154-1000MG |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
88850-32-2 | 95% | 1g |
$247 | 2023-07-06 | |
| TRC | M139473-100mg |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
88850-32-2 | 100mg |
$ 160.00 | 2022-06-04 | ||
| Chemenu | CM541931-100mg |
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one |
88850-32-2 | 95%+ | 100mg |
$334 | 2023-01-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187628-100mg |
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one |
88850-32-2 | 98% | 100mg |
¥3038.00 | 2024-04-26 | |
| A2B Chem LLC | AD86904-1g |
4-Thiazolidinone, 3-(2-methoxyethyl)-2-thioxo- |
88850-32-2 | 95% | 1g |
$475.00 | 2024-04-19 | |
| A2B Chem LLC | AD86904-250mg |
4-Thiazolidinone, 3-(2-methoxyethyl)-2-thioxo- |
88850-32-2 | 95% | 250mg |
$360.00 | 2024-04-19 | |
| A2B Chem LLC | AD86904-50mg |
4-Thiazolidinone, 3-(2-methoxyethyl)-2-thioxo- |
88850-32-2 | 95% | 50mg |
$280.00 | 2024-04-19 | |
| TRC | M139473-10mg |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
88850-32-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M139473-50mg |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
88850-32-2 | 50mg |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM541931-50mg |
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one |
88850-32-2 | 95%+ | 50mg |
$237 | 2023-01-09 |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
88850-32-2 (3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one) 関連製品
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 4964-69-6(5-Chloroquinaldine)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
